

# Application Notes and Protocols for Tetramethylene Sulfoxide in Perovskite Solar Cells

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## Compound of Interest

Compound Name: Tetramethylene sulfoxide

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These application notes provide a comprehensive overview of the use of **tetramethylene sulfoxide** (TMSO) as a solvent additive in the fabrication of high-efficiency perovskite solar cells (PSCs). The information is based on the findings from the research paper "Superior Textured Film and Process Tolerance Enabled by Intermediate-State Engineering for High-Efficiency Perovskite Solar Cells." The protocols and data presented herein are intended to guide researchers in replicating and building upon these findings.

## Introduction to Tetramethylene Sulfoxide in Perovskite Solar Cells

**Tetramethylene sulfoxide** (TMSO), a cyclic sulfoxide, has emerged as a promising alternative to the commonly used dimethyl sulfoxide (DMSO) in the fabrication of perovskite thin films for solar cells. Research has demonstrated that the use of TMSO can lead to the formation of high-quality perovskite films with larger grain sizes and a unique textured surface. This results in improved photovoltaic performance, including higher power conversion efficiency (PCE), open-circuit voltage (Voc), and fill factor (FF). Furthermore, TMSO facilitates a more stable intermediate phase during the perovskite film formation, which allows for a wider processing window, a critical factor for large-scale production.

## Key Advantages of TMSO in Perovskite Solar Cell Fabrication:

- **Enhanced Film Morphology:** TMSO promotes the growth of larger perovskite grains, reducing the density of grain boundaries which can act as sites for charge recombination.
- **Spontaneous Surface Texturing:** The use of TMSO leads to the formation of a textured perovskite film surface, which enhances light trapping and increases the short-circuit current density ( $J_{sc}$ ).
- **Improved Device Performance:** The combination of better film quality and enhanced light harvesting results in higher overall power conversion efficiency.[\[1\]](#)
- **Wider Processing Window:** TMSO forms a more stable intermediate complex with the perovskite precursors, extending the annealing window up to 20 minutes, which is beneficial for manufacturing scalability.[\[1\]](#)

## Quantitative Data Presentation

The following tables summarize the key performance parameters of perovskite solar cells fabricated using TMSO compared to the conventional DMSO solvent, as reported in the primary literature.

Table 1: Photovoltaic Performance of Champion Perovskite Solar Cells

| Solvent | Voc (V) | Jsc (mA cm <sup>-2</sup> ) | FF (%) | PCE (%) |
|---------|---------|----------------------------|--------|---------|
| TMSO    | 1.12    | 23.87                      | 79.1   | 21.14   |
| DMSO    | 1.09    | 22.98                      | 76.8   | 19.21   |

Data sourced from Wang et al., Adv. Sci. 2020, 7, 1903009.[\[1\]](#)

Table 2: Average Photovoltaic Parameters of Perovskite Solar Cells (from 20 devices)

| Solvent | Average Voc (V) | Average Jsc (mA cm <sup>-2</sup> ) | Average FF (%) | Average PCE (%) |
|---------|-----------------|------------------------------------|----------------|-----------------|
| TMSO    | 1.10 ± 0.02     | 23.55 ± 0.25                       | 77.5 ± 1.2     | 20.25 ± 0.45    |
| DMSO    | 1.07 ± 0.02     | 22.65 ± 0.31                       | 75.2 ± 1.5     | 18.55 ± 0.52    |

Data sourced from Wang et al., Adv. Sci. 2020, 7, 1903009.[1]

Table 3: Perovskite Film Properties

| Solvent | Average Grain Size | Photoluminescence Lifetime (τ <sub>avg</sub> ) |
|---------|--------------------|--|
| TMSO    | > 400 nm           | 580 ns   |
| DMSO    | ~ 200 nm           | 350 ns   |

Data interpretation from SEM images and TRPL data in Wang et al., Adv. Sci. 2020, 7, 1903009.[1]

## Experimental Protocols

The following are detailed protocols for the fabrication of high-efficiency perovskite solar cells using a TMSO-containing solvent system, based on the methods described by Wang et al.

### Substrate Preparation

- Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl.
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and ethanol for 15 minutes each.
- Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes before use.

### Deposition of Electron Transport Layer (ETL)

- Prepare a SnO<sub>2</sub> precursor solution by diluting SnO<sub>2</sub> colloidal dispersion (e.g., 15 wt% in H<sub>2</sub>O) with deionized water to a final concentration of 2.5 wt%.
- Spin-coat the SnO<sub>2</sub> solution onto the cleaned FTO substrates at 3000 rpm for 30 seconds.
- Anneal the substrates at 150 °C for 30 minutes in ambient air.

## Perovskite Precursor Solution Preparation (TMSO-based)

- Prepare a mixed-cation, mixed-halide perovskite precursor solution with the composition (FAPbI<sub>3</sub>)<sub>0.85</sub>(MAPbBr<sub>3</sub>)<sub>0.15</sub> with the addition of 1% CsI.
- Dissolve 1.2 M PbI<sub>2</sub>, 1.1 M FAI, 0.2 M MABr, and 0.012 M CsI in a mixed solvent of N,N-dimethylformamide (DMF) and **tetramethylene sulfoxide** (TMSO) with a volume ratio of 4:1.
- Stir the solution at 60 °C for at least 2 hours before use.

## Perovskite Film Deposition

- Transfer the FTO/SnO<sub>2</sub> substrates into a nitrogen-filled glovebox.
- Spin-coat the perovskite precursor solution onto the SnO<sub>2</sub> layer in a two-step program:
  - 1000 rpm for 10 seconds.
  - 5000 rpm for 30 seconds.
- During the second step, at 15 seconds before the end of the program, dispense 100 µL of chlorobenzene as an anti-solvent onto the spinning substrate.
- Anneal the substrates on a hotplate at 100 °C for 10 minutes.

## Deposition of Hole Transport Layer (HTL)

- Prepare a spiro-OMeTAD solution by dissolving 72.3 mg of spiro-OMeTAD in 1 mL of chlorobenzene.

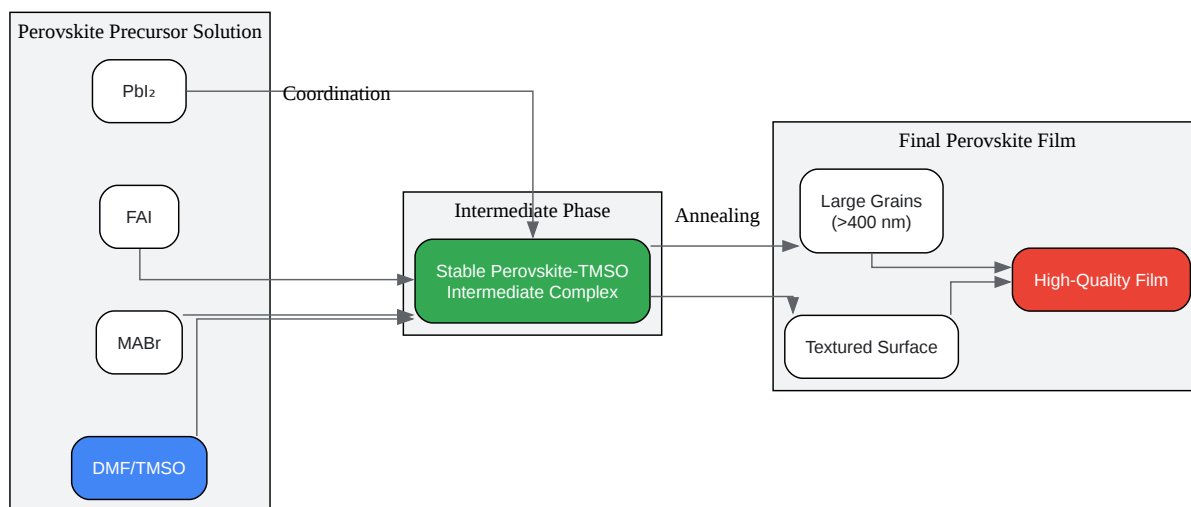
- Add 28.8  $\mu\text{L}$  of 4-tert-butylpyridine and 17.5  $\mu\text{L}$  of a lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (520 mg Li-TFSI in 1 mL acetonitrile) to the spiro-OMeTAD solution.
- Spin-coat the HTL solution onto the perovskite film at 4000 rpm for 30 seconds.
- Oxidize the film overnight in a desiccator with a controlled humidity of ~20%.

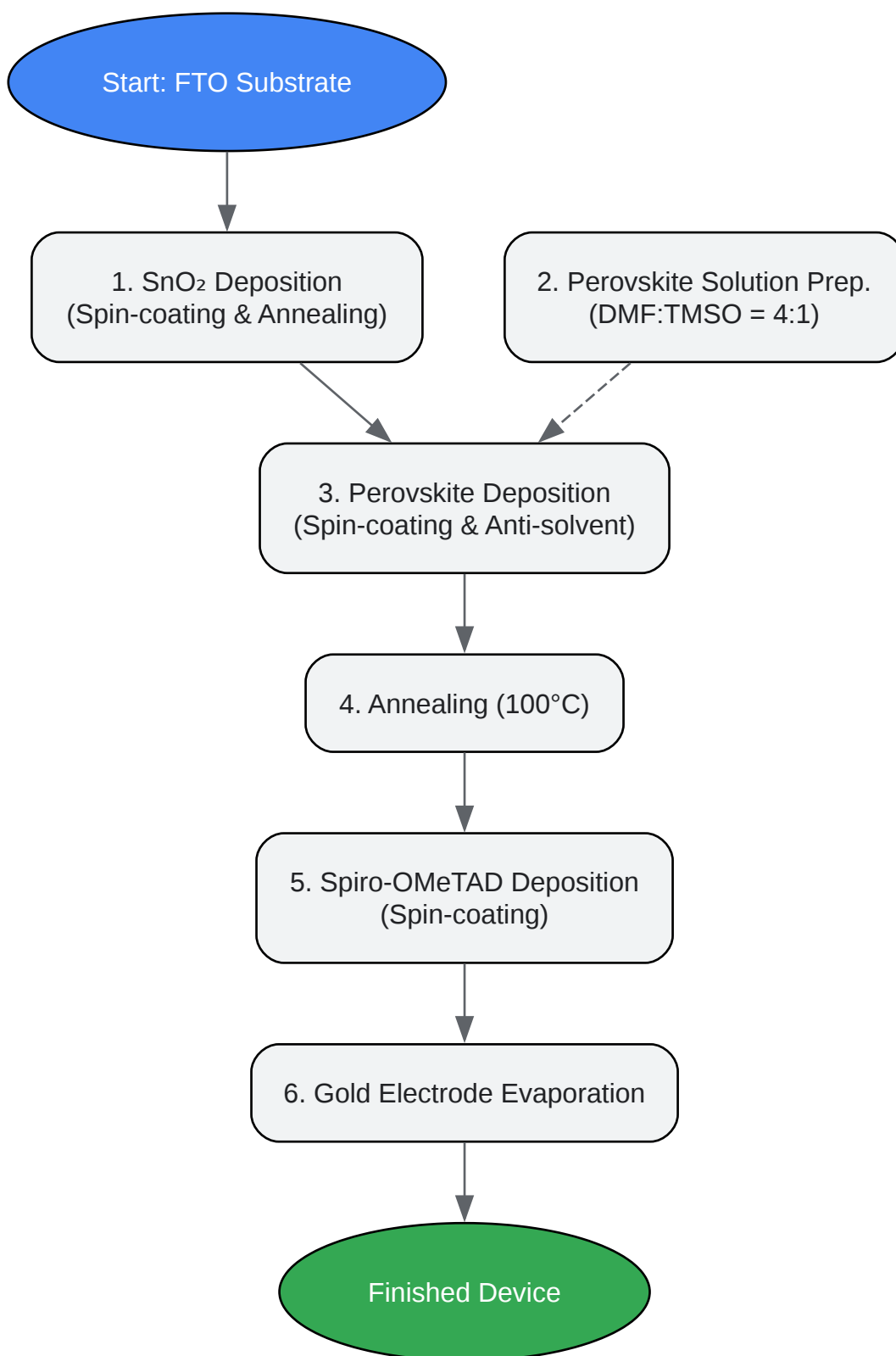
## Deposition of Metal Electrode

- Define the device area using a metal mask.
- Thermally evaporate 80 nm of gold (Au) as the back contact under a high vacuum ( $< 10^{-6}$  Torr).

## Visualizations

### Mechanism of TMSO in Perovskite Film Formation





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## References

- 1. d-nb.info [d-nb.info]
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